molecular formula C22H21BrN2O5 B11062624 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11062624
M. Wt: 473.3 g/mol
InChI Key: JJYZIWFHTNPKMP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a combination of benzodioxole, bromophenyl, hydroxypiperidine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Bromination of phenyl ring:

    Piperidine ring formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling reactions: The final compound is formed by coupling the intermediate products through reactions such as amide bond formation or reductive amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur, especially at the bromophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological assays: The compound can be used in assays to study enzyme activity or receptor binding.

Medicine

    Drug development:

Industry

    Materials science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.

    1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione may impart unique chemical and biological properties, such as increased reactivity or specific binding interactions with biological targets.

Properties

Molecular Formula

C22H21BrN2O5

Molecular Weight

473.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21BrN2O5/c23-15-3-1-14(2-4-15)22(28)7-9-24(10-8-22)17-12-20(26)25(21(17)27)16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17,28H,7-10,12-13H2

InChI Key

JJYZIWFHTNPKMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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